4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde CAS number and chemical identifiers
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde CAS number and chemical identifiers
[1][2][3][4]
Executive Summary
4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (CAS: 119113-94-9) is a highly functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1][2][3][4][5] Structurally, it is a derivative of 5-iodovanillin where the phenolic hydroxyl group is protected as a benzyl ether.
This compound represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity:
-
Aldehyde (-CHO): Ready for reductive amination, Wittig olefination, or oxidation.
-
Aryl Iodide (-I): A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).
-
Benzyl Ether (-OBn): A robust protecting group that can be selectively removed via hydrogenolysis to regenerate the phenol.
This guide details the chemical identity, validated synthetic pathways, and handling protocols for this compound.
Chemical Identifiers & Properties
| Property | Data |
| Chemical Name | 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde |
| CAS Number | 119113-94-9 |
| Synonyms | 3-Iodo-4-benzyloxy-5-methoxybenzaldehyde; Benzyl-5-iodovanillin |
| Molecular Formula | C₁₅H₁₃IO₃ |
| Molecular Weight | 368.17 g/mol |
| SMILES | COc1cc(C=O)cc(I)c1OCc2ccccc2 |
| InChI Key | FBBCSYADXYILEH-UHFFFAOYSA-N (Parent 5-Iodovanillin) |
| Appearance | Pale yellow to off-white solid (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water |
Synthetic Pathways
The synthesis of 4-(benzyloxy)-3-iodo-5-methoxybenzaldehyde follows a linear two-step sequence starting from commercially available Vanillin . The regiochemistry is controlled by the directing effects of the phenolic hydroxyl group in the first step.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Linear synthetic route ensuring correct regiochemical placement of the iodine atom.
Step 1: Synthesis of 5-Iodovanillin
Rationale: Direct iodination of vanillin occurs at the 5-position (ortho to the hydroxyl group) due to the strong activating effect of the phenol.
-
Reagents: Vanillin (1.0 eq), Potassium Iodide (KI, 1.3 eq), Sodium Hypochlorite (Bleach, excess) or Iodine (
) + . -
Solvent: Ethanol/Water or Methanol.
Protocol (Green Chemistry Method):
-
Dissolve Vanillin (15.2 g, 100 mmol) and KI (16.6 g, 100 mmol) in Ethanol (150 mL).
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add aqueous NaOCl (commercial bleach) or 30%
over 30 minutes. The oxidant generates electrophilic iodine in situ.[6] -
Stir at room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Add saturated Sodium Thiosulfate (
) solution to neutralize excess iodine (color changes from brown to yellow/white). -
Isolation: Acidify with 1M HCl to precipitate the product. Filter the solid.[6][7]
-
Purification: Recrystallize from Ethanol/Water.
-
Yield: ~85-90%
-
Product: 5-Iodovanillin (MP: 180-182°C).
-
Step 2: Benzylation (O-Alkylation)
Rationale: Protection of the phenol as a benzyl ether prevents side reactions during subsequent couplings and increases solubility in organic solvents.
-
Reagents: 5-Iodovanillin (1.0 eq), Benzyl Bromide (BnBr, 1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Protocol:
-
Charge a round-bottom flask with 5-Iodovanillin (27.8 g, 100 mmol) and anhydrous DMF (200 mL).
-
Add finely ground
(27.6 g, 200 mmol). -
Add Benzyl Bromide (14.3 mL, 120 mmol) dropwise via syringe.
-
Stir the suspension at 60°C for 4 hours.
-
Work-up: Pour the reaction mixture into ice-water (1000 mL) with vigorous stirring. The product should precipitate.[6]
-
Isolation: Filter the precipitate and wash with water to remove DMF and inorganic salts.
-
Purification: If the solid is off-white, recrystallize from Ethanol or purify via silica gel chromatography (Eluent: Hexane/EtOAc).
Reactivity & Applications
This molecule is designed for divergent synthesis . The iodine atom serves as a "reactive handle" for modifying the carbon skeleton.
Functionalization Map
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.
Key Reactions
-
Suzuki-Miyaura Coupling:
-
Conditions:
(5 mol%), Arylboronic acid, , Dioxane/Water, 90°C. -
Utility: Used to synthesize biaryl structures common in kinase inhibitors.
-
-
Reductive Amination:
-
Conditions: Primary amine, STAB (Sodium Triacetoxyborohydride), DCM.
-
Utility: Generates phenethylamine derivatives (e.g., mescaline analogs).
-
-
Heck Reaction:
-
Conditions: Pd(OAc)2, Acrylate ester, Et3N.
-
Utility: Extends the chain to form cinnamic acid derivatives.
-
Safety & Handling
| Hazard Class | Description | Precautions |
| Skin Irritant | Causes skin irritation (Category 2). | Wear nitrile gloves and lab coat. |
| Eye Irritant | Causes serious eye irritation (Category 2A). | Use safety goggles. |
| Respiratory | May cause respiratory irritation (STOT SE 3). | Handle in a fume hood. |
| Storage | Light sensitive (Aryl iodide). | Store in amber vials at 2-8°C. |
Waste Disposal:
-
Aqueous waste from iodination contains iodide/iodine residues; treat with thiosulfate before disposal.
-
Organic waste containing benzyl bromide (lachrymator) should be treated with ammonia or aqueous base to quench excess alkylating agent.
References
-
ChemicalBook. (2025).[6] 5-Iodovanillin Synthesis and Properties. Retrieved from
-
BLD Pharm. (2025).[4] Product Analysis: 4-(Benzyloxy)-3-iodo-5-methoxybenzaldehyde (CAS 119113-94-9).[1][2][3][4][5] Retrieved from
-
BenchChem. (2025).[7] Protocol for the Synthesis of 3-Iodo-4,5-dimethoxybenzylamine via Oxime Reduction. Retrieved from
-
PubChem. (2025).[9] Compound Summary: 4-hydroxy-3-iodo-5-methoxybenzaldehyde.[9][10] National Library of Medicine. Retrieved from [9]
-
Molbase. (2025).[6] Chemical Directory: 119113-94-9.[1][2][3][4][5] Retrieved from
Sources
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- 3. 1283383-50-5|4-(4-Iodophenoxymethyl)-1,2-dimethoxybenzene|BLD Pharm [bldpharm.com]
- 4. 428835-89-6|2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 5. 5736-55-0|(((4-Iodo-1,2-phenylene)bis(oxy))bis(methylene))dibenzene|BLD Pharm [bldpharm.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 63675-00-3,1-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499 - PubChem [pubchem.ncbi.nlm.nih.gov]
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